molecular formula C10H12N2O2S B13628764 5-cyano-N-ethyl-2-methylbenzenesulfonamide

5-cyano-N-ethyl-2-methylbenzenesulfonamide

Cat. No.: B13628764
M. Wt: 224.28 g/mol
InChI Key: ZHJNSLWBJSYRDO-UHFFFAOYSA-N
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Description

5-cyano-N-ethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C10H12N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-ethyl-2-methylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyano Group Introduction: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves the use of copper(I) cyanide.

    Ethylation: Finally, the compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-cyano-N-ethyl-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-cyano-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzenesulfonamide: Lacks the cyano and ethyl groups.

    5-cyano-2-methylbenzenesulfonamide: Lacks the ethyl group.

    N-ethyl-2-methylbenzenesulfonamide: Lacks the cyano group.

Uniqueness

5-cyano-N-ethyl-2-methylbenzenesulfonamide is unique due to the combination of the cyano, ethyl, and methyl groups on the benzenesulfonamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-cyano-N-ethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-3-12-15(13,14)10-6-9(7-11)5-4-8(10)2/h4-6,12H,3H2,1-2H3

InChI Key

ZHJNSLWBJSYRDO-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C#N)C

Origin of Product

United States

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